N-(2-methoxybenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-14-11-16(19(25)22-7-9-27-10-8-22)21-23(14)13-18(24)20-12-15-5-3-4-6-17(15)26-2/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTMWSBTKWWFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that belongs to the class of acetamides and features a pyrazole ring and a morpholine moiety. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study found that compounds with similar structures inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Analgesic Effects
The analgesic properties of this compound have been evaluated in animal models. In one study, administration of this compound resulted in a significant reduction in pain responses compared to control groups. The efficacy was comparable to that of established analgesics like ibuprofen, suggesting its potential as a novel pain management agent .
Anticancer Activity
Emerging studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves inducing apoptosis via mitochondrial pathways and inhibiting cell cycle progression .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant anti-inflammatory effects observed | In vitro cytokine assays |
| Study 2 | Analgesic effect comparable to ibuprofen | Animal pain models |
| Study 3 | Inhibition of cancer cell proliferation | Cell viability assays |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxybenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide?
The compound is synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting pyrazole-thiol derivatives with chloroacetamide intermediates in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base .
- Coupling reactions : Morpholine-4-carbonyl groups are introduced through carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .
- Purification : Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios; IR for carbonyl (C=O, ~1650–1750 cm⁻¹) and morpholine (C-O-C, ~1100 cm⁻¹) groups .
- Mass spectrometry : LC-MS (ESI+) to confirm molecular weight and detect impurities .
- Elemental analysis : Validate empirical formula (C, H, N, O content within ±0.4% theoretical) .
Q. What preliminary assays are recommended to assess its biological activity?
- In silico prediction : Use PASS software to predict target pathways (e.g., kinase inhibition) and prioritize assays .
- In vitro testing : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) using positive controls (e.g., doxorubicin, ciprofloxacin) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Parameter tuning : Optimize temperature (e.g., 25–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1.1–1.3 eq. of RCH₂Cl) to favor SN2 mechanisms .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate morpholine coupling .
- Real-time monitoring : Use TLC or inline IR to track reaction progress and terminate at peak conversion .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Dock the compound into target proteins (e.g., COX-2, EGFR) using AutoDock Vina to identify key binding residues (e.g., hydrogen bonds with morpholine oxygen) .
- QSAR modeling : Train models on analogs (Table 1) to correlate substituents (e.g., methoxybenzyl vs. fluorobenzyl) with activity .
Table 1 : Biological activity trends in structural analogs
| Substituent | Biological Activity | Potency (IC₅₀) |
|---|---|---|
| Piperazine moiety | Anti-inflammatory | 12 µM |
| Trifluoromethyl group | Antimicrobial | 8 µM |
| Methoxybenzyl | Protease inhibition | 15 µM |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., 48h incubation) to minimize variability .
- Metabolic stability tests : Evaluate compound half-life in liver microsomes to rule out false negatives due to rapid degradation .
- Synergistic studies : Test combinations with adjuvants (e.g., P-glycoprotein inhibitors) to enhance activity .
Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?
- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into byproducts .
- Kinetic studies : Perform pseudo-first-order kinetics under varying pH (4–9) to identify rate-determining steps .
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization reactions .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetate esters for improved bioavailability .
Q. What advanced techniques are used to characterize degradation products?
- HPLC-HRMS : Couple high-resolution mass spectrometry with reverse-phase chromatography to identify oxidative metabolites .
- X-ray crystallography : Resolve degradation product structures (e.g., morpholine ring-opening derivatives) .
Q. How to design derivatives for enhanced target selectivity?
- Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperidine to modulate lipophilicity (ClogP 2.1 → 2.8) .
- Fragment-based design : Use SPR screening to identify high-affinity fragments for hybrid synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
